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Compound of Interest

Compound Name: 2-Chloro-3-methyl-2-butene

Cat. No.: B104530

CAS Number: 17773-65-8

This technical guide provides a comprehensive overview of 2-chloro-3-methyl-2-butene,
tailored for researchers, scientists, and drug development professionals. The document details
its chemical and physical properties, experimental protocols for its synthesis and characteristic
reactions, and its relevance in broader biochemical pathways.

Chemical and Physical Properties

2-Chloro-3-methyl-2-butene is a halogenated alkene with the molecular formula CsHoCl.[1] Its
IUPAC name is 2-chloro-3-methylbut-2-ene. This compound is a structural isomer of other
chlorinated pentenes, such as prenyl chloride (1-chloro-3-methyl-2-butene). It serves as a
reactive intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of 2-Chloro-3-methyl-2-butene
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Property Value Reference
CAS Number 17773-65-8 [1]
Molecular Formula CsHoCl [1]
Molecular Weight 104.58 g/mol [2]
IUPAC Name 2-chloro-3-methylbut-2-ene [3]

- . Approx. 110-112 °C
Boiling Point )
(estimated)

Density Approx. 0.9 g/mL (estimated)

N Soluble in organic solvents,
Solubility ) ] [2]
insoluble in water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-3-
methyl-2-butene.

Table 2: Spectroscopic Data for 2-Chloro-3-methyl-2-butene
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Technique

Data and Interpretation

1H NMR

The H NMR spectrum is expected to show
three distinct signals: a singlet for the two
equivalent methyl groups attached to the C3
carbon, a singlet for the methyl group on the C2
carbon, and a signal for the single proton on the
C4 carbon (if present as an impurity isomer).
Due to the symmetry of the main isomer, the two

methyl groups at C3 are chemically equivalent.

[4]

13C NMR

The 3C NMR spectrum will show distinct signals
for the different carbon atoms. The sp?
hybridized carbons of the double bond will
appear in the downfield region (typically 110-
140 ppm). The carbon atom bonded to the
chlorine will experience a downfield shift due to
the electronegativity of the halogen. The sp?
hybridized methyl carbons will appear in the

upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic
absorption bands. A C=C stretching vibration is
expected in the region of 1640-1680 cm~1. C-H
stretching vibrations for the sp? hybridized
methyl groups will be observed just below 3000
cm~1, The C-Cl stretching vibration will appear
in the fingerprint region, typically between 550
and 850 cm~1.[5]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion
peak (M*) at m/z 104 and an M+2 peak at m/z
106 with an approximate ratio of 3:1, which is
characteristic of a compound containing one
chlorine atom. Common fragmentation patterns
for alkyl halides include the loss of the halogen
atom and cleavage of the carbon-carbon bonds.

A prominent fragment would be the tertiary
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carbocation at m/z 69, resulting from the loss of

a chlorine radical.

Experimental Protocols
Synthesis of 2-Chloro-3-methyl-2-butene

A common method for the synthesis of 2-chloro-3-methyl-2-butene is the hydrochlorination of
2,3-dimethyl-2-butene. This reaction proceeds via an electrophilic addition mechanism.

Reaction:
(CH3)2C=C(CHs3s)2 + HCI — (CH3)2C(CI)C(H)(CHs)2 (minor) + (CH3)2C=C(CI)CHs + Hz2 (major)

Experimental Protocol: Hydrochlorination of 2,3-Dimethyl-2-butene

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a
gas inlet adapter. Cool the flask to 0 °C using an ice bath.

e Reactant Addition: Add 2,3-dimethyl-2-butene (1.0 eq) to a suitable anhydrous solvent such
as dichloromethane in the flask.

» Hydrochlorination: Bubble dry hydrogen chloride gas slowly through the stirred solution.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

o Work-up: Once the starting material is consumed, stop the flow of HCI gas. Allow the
reaction mixture to warm to room temperature. Wash the organic layer with a saturated
aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash
with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate the solvent under reduced pressure. The crude product can be purified
by fractional distillation to yield pure 2-chloro-3-methyl-2-butene.
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Synthesis Workflow
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Synthesis workflow for 2-chloro-3-methyl-2-butene.

Characteristic Reactions

2-Chloro-3-methyl-2-butene undergoes typical reactions of alkyl halides, including
nucleophilic substitution and elimination.

Experimental Protocol: Dehydrohalogenation (Elimination)

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2-chloro-3-methyl-2-butene (1.0 eq) in ethanol.

e Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq)
to the solution.

o Reaction: Heat the mixture to reflux and monitor the reaction by GC. The elimination of HCI
will lead to the formation of isoprene (2-methyl-1,3-butadiene) and other butene isomers.

o Work-up and Purification: After the reaction is complete, cool the mixture, and pour it into
water. Extract the product with a low-boiling organic solvent like diethyl ether. Wash the
organic layer with water and brine, dry it over anhydrous magnesium sulfate, and carefully
remove the solvent by distillation at atmospheric pressure to isolate the volatile diene
products.
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Elimination Reaction Workflow
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Dehydrohalogenation of 2-chloro-3-methyl-2-butene.

Relevance in Biochemical Pathways and Drug
Development

While 2-chloro-3-methyl-2-butene itself is not directly implicated in major signaling pathways,
its structural motif is closely related to isoprenoid units that are fundamental building blocks in
numerous biological processes. Isoprenoids are synthesized via the mevalonate and MEP
pathways and are precursors to a vast array of natural products, including steroids,
carotenoids, and the side chains of ubiquinone.

The isomeric prenyl chloride (1-chloro-3-methyl-2-butene) is a well-known alkylating agent
used in the synthesis of various terpenoids and other natural products.[6] These compounds, in
turn, have shown a wide range of biological activities and have been investigated as potential
therapeutic agents. For instance, isoprenoid bisphosphonates have been synthesized and
evaluated for their anticancer activity through the inhibition of the mevalonate pathway.[2]

The reactivity of 2-chloro-3-methyl-2-butene as an alkylating agent makes it a potential tool
for the introduction of the 3-methyl-2-butenyl moiety into drug candidates to modulate their
lipophilicity, membrane permeability, and interaction with biological targets.[7][8][9][10]
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Isoprenoid Biosynthesis and Potential Application
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Role of isoprenoid precursors in biosynthesis and potential use in drug synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-3-methyl-2-
butene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104530#cas-number-for-2-chloro-3-methyl-2-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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